[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445376
InChI: InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-4-5-13)11-12-6-8-18(9-7-12)14(20)10-17/h12-13H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13445376

Molecular Formula: C16H27ClN2O3

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H27ClN2O3
Molecular Weight 330.8 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-4-5-13)11-12-6-8-18(9-7-12)14(20)10-17/h12-13H,4-11H2,1-3H3
Standard InChI Key KTAIXDXZOWMKJF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2

Introduction

Structural Features:

This compound combines a piperidine scaffold with functional groups that enhance its chemical reactivity and potential biological activity. The tert-butyl ester provides steric bulk, while the chloroacetyl moiety can act as an electrophile in biochemical interactions.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperidine Core:

    • Starting from precursors like 4-piperidone or similar derivatives, functionalization at specific positions (e.g., the 4-position) can be achieved via alkylation or acylation reactions.

  • Introduction of the Chloroacetyl Group:

    • Chloroacetyl chloride is a common reagent used for acylation to introduce the chloroacetyl functionality.

  • Cyclopropyl Carbamate Addition:

    • The cyclopropyl group can be introduced via cyclopropanation reactions, while the tert-butyl carbamate is added using tert-butyl chloroformate or similar reagents under basic conditions.

Example Reaction Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: Triethylamine or other organic bases.

  • Temperature: Reactions are typically carried out at controlled temperatures (0–25°C) to prevent decomposition.

Medicinal Chemistry:

Compounds with similar structures are frequently investigated for their pharmacological properties, including:

  • Enzyme Inhibition:

    • The chloroacetyl group may act as an electrophilic site for covalent binding to enzymes.

    • Potential targets include proteases or hydrolases involved in disease pathways.

  • Drug Design:

    • The piperidine scaffold is foundational in many drugs due to its versatility and bioavailability.

    • Cyclopropyl groups improve metabolic stability and receptor binding specificity.

Potential Therapeutic Areas:

  • Central nervous system (CNS) disorders, leveraging the piperidine core for receptor modulation.

  • Anti-inflammatory or anti-cancer applications due to reactive functional groups.

Challenges and Considerations

  • Chemical Reactivity:

    • The chloroacetyl group can undergo unwanted side reactions during synthesis or storage.

  • Toxicity:

    • Halogenated compounds often exhibit cytotoxicity; careful evaluation of safety profiles is necessary.

  • Scale-Up:

    • Multi-step syntheses require optimization for industrial production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator